molecular formula C11H20N2O B2490488 1-Cyclohexanecarbonylpyrrolidin-3-amine CAS No. 936221-79-3

1-Cyclohexanecarbonylpyrrolidin-3-amine

Cat. No.: B2490488
CAS No.: 936221-79-3
M. Wt: 196.294
InChI Key: FOMMHHOTNLKIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexanecarbonylpyrrolidin-3-amine is a cyclic amine compound that consists of a cyclohexane ring attached to a pyrrolidine ring, with a carbonyl group (C=O) attached to the cyclohexane ring. This compound has attracted attention due to its potential biological activities and diverse applications in various research fields.

Preparation Methods

The synthesis of 1-Cyclohexanecarbonylpyrrolidin-3-amine typically involves the reaction of cyclohexanecarbonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere to prevent any side reactions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Cyclohexanecarbonylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexanecarbonylpyrrolidin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Cyclohexanecarbonylpyrrolidin-3-amine can be compared with other similar compounds, such as:

    Cyclohexanecarbonylpyrrolidine: Lacks the amine group, which may result in different reactivity and biological activity.

    Cyclohexanecarbonylpiperidine: Contains a piperidine ring instead of a pyrrolidine ring, which can affect its chemical properties and biological interactions.

    Cyclohexanecarbonylmorpholine: Contains a morpholine ring, which introduces an oxygen atom into the structure, potentially altering its reactivity and solubility.

The uniqueness of this compound lies in its specific combination of a cyclohexane ring, a pyrrolidine ring, and an amine group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9/h9-10H,1-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMMHHOTNLKIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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